molecular formula C7H15IS B14321668 Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- CAS No. 111349-70-3

Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-

Cat. No.: B14321668
CAS No.: 111349-70-3
M. Wt: 258.17 g/mol
InChI Key: GGTPXAQEEWAHIQ-UHFFFAOYSA-N
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Description

Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- is an organic compound characterized by the presence of an iodine atom and a tert-butylthio group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- typically involves the reaction of 1-iodo-3-chloropropane with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 1-[(1,1-dimethylethyl)thio]-3-hydroxypropane, 1-[(1,1-dimethylethyl)thio]-3-cyanopropane, and various amine derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: The major product is propane, 1-[(1,1-dimethylethyl)thio]-.

Scientific Research Applications

Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of sulfur-containing compounds with biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- involves its interaction with various molecular targets. The iodine atom and tert-butylthio group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Propane, 1-[(1-methylethyl)thio]-: Similar structure but with an isopropylthio group instead of a tert-butylthio group.

    Propane, 1-[(1,1-dimethylethyl)thio]-: Lacks the iodine atom, making it less reactive in substitution reactions.

    Propane, 1-[(1,1-dimethylethyl)thio]-3-chloro-: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness

Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- is unique due to the presence of both an iodine atom and a tert-butylthio group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

111349-70-3

Molecular Formula

C7H15IS

Molecular Weight

258.17 g/mol

IUPAC Name

2-(3-iodopropylsulfanyl)-2-methylpropane

InChI

InChI=1S/C7H15IS/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3

InChI Key

GGTPXAQEEWAHIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCCI

Origin of Product

United States

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